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2-Ethoxy-5-hydrazinylpyridine

Cat. No.: B13327347
M. Wt: 153.18 g/mol
InChI Key: TXBISAXOHOTHBA-UHFFFAOYSA-N
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Description

Contextualization of Hydrazinylpyridine Scaffolds in Modern Synthesis

In the realm of contemporary organic synthesis, hydrazinylpyridine scaffolds are considered privileged structures. rsc.org The hydrazine (B178648) group is known for its high reactivity, enabling it to engage in a multitude of chemical reactions, such as condensation, cyclization, and substitution. This characteristic reactivity makes hydrazinylpyridines valuable as intermediate compounds in the creation of a diverse array of heterocyclic systems, including pyrazoles, triazoles, and pyridazines. acs.orgacs.orgmdpi.com

The synthesis of these foundational structures frequently utilizes nucleophilic aromatic substitution, where a leaving group like a halogen on the pyridine (B92270) ring is replaced by hydrazine hydrate (B1144303) or its derivatives. researchgate.netresearchgate.net This approach is often effective and permits the placement of the hydrazinyl group at particular locations. The adaptability of hydrazinylpyridines is further highlighted by their application in multicomponent reactions, which facilitate the swift assembly of complex molecules in one step. acs.org Such reactions are highly esteemed in medicinal chemistry for generating libraries of compounds intended for biological evaluation. nih.gov The ongoing development of new synthetic techniques, including those that employ transition-metal catalysis and photoredox catalysis, continues to broaden the array of tools available for accessing and altering these significant scaffolds. sioc-journal.cn

Structural Attributes of 2-Ethoxy-5-hydrazinylpyridine and Related Derivatives

The molecular structure of this compound (C7H11N3O) is defined by a pyridine ring that has an ethoxy group attached at the second position and a hydrazinyl group at the fifth position. nih.gov The ethoxy group, being electron-donating, alters the electron density of the pyridine ring, which can impact its reactivity in different chemical processes. The hydrazinyl group, with its nucleophilic nitrogen atoms, serves as the main reactive site for numerous synthetic uses.

The dynamic between the electron-donating ethoxy group and the reactive hydrazinyl group, in conjunction with the intrinsic electronic characteristics of the pyridine ring, governs the chemical deportment of this compound. The placement of these substituents is of critical importance; for instance, the electronic influences of substituents on the pyridine ring have been demonstrated to affect the characteristics of metal complexes and the effectiveness of catalytic processes. rsc.org

Below is an interactive data table that outlines the essential structural characteristics of this compound.

AttributeValue
Molecular Formula C7H11N3O
IUPAC Name This compound
Canonical SMILES CCOC1=CN=C(C=C1)NN
InChI Key Not readily available
This data is compiled from publicly available chemical databases.

Derivatives of this compound can be created by causing the hydrazinyl group to react with different electrophiles. For example, condensation with aldehydes and ketones can produce the corresponding hydrazones. nih.gov Subsequent reactions can result in the creation of more elaborate heterocyclic systems. The particular type of substituent at the second position, in this instance an ethoxy group, can be altered to include other alkoxy groups, which can be accomplished through techniques such as the reaction of bromo-substituted 2-pyridones with alkyl halides. capes.gov.brclockss.org

Academic Research Avenues for Substituted Pyridine Systems

Substituted pyridine systems continue to be a productive area for academic inquiry, owing to their extensive applications and intriguing chemical characteristics. Current investigations are concentrated on several principal domains:

Development of Novel Synthetic Methodologies: A persistent endeavor is underway to devise more effective, selective, and ecologically sound methods for the synthesis and functionalization of pyridines. acs.orgemory.edu This encompasses the investigation of C-H functionalization, which enables the direct alteration of the pyridine ring, thereby obviating the necessity for pre-functionalized initial materials. emory.edu

Catalysis: Pyridine derivatives find widespread application as ligands in the field of transition-metal catalysis. Research is actively being pursued to conceptualize and synthesize novel pyridine-based ligands possessing customized electronic and steric characteristics, with the aim of augmenting the effectiveness and selectivity of catalytic reactions. whiterose.ac.uk

Medicinal Chemistry: The pyridine scaffold serves as a fundamental element in the process of drug discovery. rsc.org Investigators are diligently investigating the synthesis of innovative substituted pyridines as prospective therapeutic agents for a range of ailments. This involves the generation of compound libraries for high-throughput screening and the methodical design of molecules engineered to interact with particular biological pathways. nih.gov

Materials Science: Pyridine-containing polymers and materials are currently under investigation for their potential use in electronics, sensing, and optics. As an illustration, innovative push-pull systems that are based on substituted pyridines have been engineered to function as fluorescent probes for the purpose of bioimaging. nih.gov

Understanding Structure-Property Relationships: A central focus of research is the elucidation of how the type and placement of substituents on the pyridine ring affect its physical, chemical, and biological characteristics. rsc.org This understanding is essential for the methodical design of new molecules with specified functionalities.

The investigation of compounds such as this compound enhances this wider comprehension and establishes a foundation for the unearthing of new reactions and molecules that hold potential for application across a spectrum of scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B13327347 2-Ethoxy-5-hydrazinylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(6-ethoxypyridin-3-yl)hydrazine

InChI

InChI=1S/C7H11N3O/c1-2-11-7-4-3-6(10-8)5-9-7/h3-5,10H,2,8H2,1H3

InChI Key

TXBISAXOHOTHBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)NN

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 5 Hydrazinylpyridine and Analogous Hydrazinylpyridines

Nucleophilic Aromatic Substitution (SNAr) Pathways for Hydrazinylpyridine Formation

The introduction of a hydrazinyl moiety onto a pyridine (B92270) ring is frequently accomplished via Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is particularly effective when the pyridine ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate. wikipedia.orgbyjus.com The SNAr mechanism is a cornerstone in the synthesis of many hydrazinylpyridine derivatives. wikipedia.org In this process, a nucleophile, such as hydrazine (B178648), attacks the electron-deficient aromatic ring, displacing a suitable leaving group, typically a halide. byjus.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a stabilized intermediate known as a Meisenheimer complex. wikipedia.orgsmolecule.com

Direct Reaction of Halogenated Pyridine Precursors with Hydrazine Derivatives

A primary and direct method for synthesizing hydrazinylpyridines involves the reaction of a halogenated pyridine precursor with hydrazine or its derivatives. researchgate.net Halopyridines, especially those bearing electron-withdrawing groups like a nitro group (–NO₂) ortho or para to the halogen, are highly susceptible to nucleophilic attack. wikipedia.org

A common precursor for analogous compounds is 2-chloro-5-nitropyridine. prepchem.com The reaction with hydrazine hydrate (B1144303) effectively displaces the chloride ion to form 2-hydrazinyl-5-nitropyridine. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring, facilitating the nucleophilic attack by hydrazine. smolecule.com The reaction is typically carried out by refluxing the reactants in a polar solvent such as ethanol. This method is efficient for producing various substituted hydrazinylpyridines from different chloropyridine precursors. researchgate.netresearchgate.net

Table 1: Synthesis of Hydrazinylpyridines via SNAr Reaction

Halogenated PrecursorNucleophileSolventConditionsProductYieldReference
2-chloro-5-nitropyridineHydrazine hydrateEthanol/WaterReflux, 80–90°C, 6–8 hours2-hydrazinyl-5-nitropyridine~75–80%
2-chloro-3-nitropyridineHydrazine hydrateEthanolReflux2-hydrazinyl-3-nitropyridineNot specified researchgate.net
4,7-dichloroquinolineHydrazineNot specifiedNot specifiedHydrazinylquinoline derivativeNot specified grafiati.com

Catalytic Facilitation in Pyridine Ring Functionalization

While direct SNAr reactions are effective, catalytic methods have emerged to enhance the efficiency, scope, and regioselectivity of pyridine functionalization. Transition-metal catalysts, including those based on palladium and copper, are widely used. sorbonne-universite.frrsc.org These catalysts can facilitate C-N bond formation under milder conditions than traditional methods. For instance, palladium-catalyzed reactions have been developed for the ortho C-H chlorination of 2-phenyl pyridine, demonstrating high regioselectivity. rsc.org

In the context of forming substituted pyridines, copper-catalyzed Ullmann-type C–O coupling reactions are notable for creating ether linkages. sorbonne-universite.fr Similarly, catalytic systems can be applied to C-N bond formation. Magnetically recoverable nano-catalysts have been employed in multicomponent reactions to synthesize complex pyridine derivatives, offering advantages like easy separation and reusability of the catalyst. nih.gov These catalytic strategies often eliminate the need for pre-functionalization of starting materials, representing a more atom-economical approach. mdpi.com

Regioselective Introduction of Ethoxy Functionality onto Pyridine Ring Systems

The introduction of an ethoxy group (–OCH₂CH₃) onto a pyridine ring with high regioselectivity presents a synthetic challenge. The position of the incoming ethoxy group is dictated by the existing substituents on the pyridine ring. nih.gov One of the established methods for forming aryl ethers is the metal-catalyzed Ullmann-type C–O coupling reaction, which pairs an aryl halide with an alcohol in the presence of a catalyst, commonly a copper salt. sorbonne-universite.fr

To control the position of ethoxylation, directing groups can be employed. For example, a picolinamide (B142947) group has been shown to direct the regioselective ethoxylation to the 2-position of an N-aryl-5-bromopicolinamide substrate, using copper(II) acetate (B1210297) as a catalyst. sorbonne-universite.fr Another approach involves the electrophilic activation of pyridine N-oxides with agents like trifluoromethanesulfonic anhydride, followed by a nucleophilic attack by an alkoxide, which can selectively yield 2- or 4-substituted pyridines. nih.gov The synthesis of 2-ethoxypyridines can also be achieved through methods starting from precursors like 2-chloropyridines, which undergo substitution with an ethoxide source.

Development of Novel and Efficient Synthetic Protocols for Substituted Hydrazinylpyridines

Modern synthetic chemistry continually seeks to develop more efficient, environmentally friendly, and versatile protocols. In the synthesis of substituted hydrazinylpyridines, several novel approaches have been reported. researchgate.nettandfonline.com One such development is the use of thick-wall ACE tubes for the nucleophilic substitution of chlorine in various chloropyridines with hydrazine hydrate. researchgate.netresearchgate.net This method is praised for being environmentally friendly, using simple alcohols and diethyl ether as solvents and potentially achieving 100% atomic efficiency. researchgate.netresearchgate.net

Multicomponent reactions (MCRs) represent another efficient strategy, allowing the synthesis of complex, polysubstituted pyridines in a single step from simple precursors. nih.gov For example, magnetically recoverable catalysts have been used in the tetra-component reaction of aldehydes, hydrazine hydrate, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate to produce tetrahydrodipyrazolo pyridines in excellent yields. nih.gov Furthermore, novel cyclization reactions provide new routes to fused-ring systems containing a triazolopyridine core, starting from 2-hydrazinylpyridines and chloroethynylphosphonates in a catalyst-free 5-exo-dig cyclization. beilstein-journals.org These advanced protocols offer significant advantages in terms of efficiency, reduced waste, and the ability to generate diverse molecular scaffolds. mdpi.combohrium.com

Chemical Reactivity and Transformative Derivatization of 2 Ethoxy 5 Hydrazinylpyridine

Condensation Reactions for C=N Bond Formation (Hydrazone/Schiff Base Derivatives)

The formation of a carbon-nitrogen double bond (C=N) is a fundamental transformation in organic synthesis, leading to the generation of hydrazones and Schiff bases. wikimedia.org These derivatives are not only stable compounds in their own right but also serve as crucial intermediates for further chemical transformations.

2-Ethoxy-5-hydrazinylpyridine reacts with various aldehydes and ketones in a condensation reaction to yield the corresponding hydrazones. This reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. byjus.com This transformation is a common strategy to introduce diverse structural motifs onto the pyridine (B92270) core.

The scope of this reaction is broad, accommodating a wide range of aliphatic and aromatic aldehydes and ketones. The electronic and steric properties of the carbonyl compound can influence the reaction rate and yield. For instance, the reaction of 2-hydrazinylpyridine with acetophenones generates hydrazones that can be further utilized in cyclization reactions. encyclopedia.pub

Table 1: Examples of Hydrazone Synthesis from Hydrazinylpyridines and Carbonyl Compounds

Hydrazinylpyridine Reactant Carbonyl Compound Resulting Hydrazone Derivative Reference
2-Hydrazinylpyridine Acetophenone Acetophenone (pyridin-2-yl)hydrazone encyclopedia.pub
2-Hydrazinylpyridine Various Aldehydes Substituted nih.govrsc.orgwhiterose.ac.uktriazolo[4,3-a]pyridines (via hydrazone intermediate) researchgate.net
5-Hydrazinyl-1,2,4-triazines Aromatic Aldehydes 1,3,5-triazine hydrazone derivatives mdpi.com

Recent advancements in green chemistry have spurred the development of catalyst-free methods for hydrazone synthesis. These approaches often utilize environmentally benign solvents, such as water, and proceed under mild conditions, such as room temperature. wikimedia.orgroyalsocietypublishing.org The condensation of primary amines or hydrazines with highly electron-deficient aldehydes to form C=N bonds can occur efficiently without the need for metal or acid catalysts. wikimedia.orgroyalsocietypublishing.org

Solvent-free and additive-free conditions have also been successfully employed for the synthesis of enone-hydrazones from the reaction of enaminones with hydrazines. rsc.org These methods offer significant advantages in terms of operational simplicity, reduced environmental impact, and often result in high yields and excellent functional group tolerance. wikimedia.orgroyalsocietypublishing.orgrsc.org Research has shown that activated amides can react with hydrazine (B178648) in an aqueous environment at room temperature to produce acyl hydrazides, which can then be condensed with carbonyl compounds in a one-pot reaction to form hydrazones. organic-chemistry.orgthieme-connect.de

Reaction with Carbonyl Compounds (Aldehydes and Ketones)

Cyclization Reactions Leading to Fused Heterocyclic Systems

The hydrazinyl moiety of this compound is a key functional group for the construction of fused heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science. nih.govrsc.orgwhiterose.ac.uknih.govfrontiersin.orgnih.govmdpi.com

Pyrazoles and pyrazolones are important classes of heterocyclic compounds that can be synthesized from hydrazine derivatives. The reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and widely used method for pyrazole (B372694) ring formation. researchgate.netdokumen.pub For instance, the reaction of hydrazines with acetoacetate (B1235776) esters is a common route to pyrazolones. dokumen.pub Similarly, 5-aminopyrazoles, which can be prepared from the condensation of 1,3-difunctional nitrile compounds with hydrazines, are valuable precursors for synthesizing fused pyrazole systems. researchgate.netmdpi.com

The reaction conditions for pyrazole synthesis can vary, with some methods employing catalysts like ferric chloride and polyvinyl pyrrolidine (B122466) (PVP) to accelerate the reaction. encyclopedia.pub Green protocols using catalysts like sodium p-toluenesulfonate in aqueous media have also been developed for the three-component cyclocondensation of phenylhydrazine, aldehydes, and malononitrile (B47326) to afford 5-aminopyrazole-4-carbonitriles. encyclopedia.pub

Table 2: Synthesis of Pyrazole and Pyrazolone Derivatives

Hydrazine Reactant Co-reactant(s) Resulting Product Reference
Hydrazine hydrate (B1144303) Diketene 5-methyl-3-pyrazolone dokumen.pub
Methylhydrazine Diketene 2,5-dimethyl-3-pyrazolone dokumen.pub
Phenylhydrazine, Aldehydes, Malononitrile Sodium p-toluenesulfonate 5-aminopyrazole-4-carbonitriles encyclopedia.pub
Arylhydrazines, Malononitrile derivatives FeCl3, PVP 5-amino-1-arylpyrazole-4-carbonitriles encyclopedia.pub

Pyrazolo[3,4-b]pyridines are a significant class of fused heterocycles, and their synthesis often involves the annulation of a pyridine ring onto a pyrazole core or vice versa. cdnsciencepub.com One common synthetic route involves the reaction of 5-aminopyrazoles with 1,3-bis-electrophilic substrates. mdpi.com These electrophilic partners can be α,β-unsaturated carbonyl compounds generated in situ from the reaction of arylaldehydes and active methylene (B1212753) compounds. mdpi.com

For example, the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with benzoylacetone (B1666692) yields a pyrazolo[3,4-b]pyridine derivative. nih.gov Similarly, the reaction of the same aminopyrazole with cyanoacetone also leads to the formation of a pyrazolo[3,4-b]pyridine scaffold. nih.gov Microwave-assisted synthesis has also been employed for the efficient production of pyrazolo[3,4-b]pyridine derivatives. mdpi.com

The reactivity of this compound extends to the synthesis of a diverse array of other polycyclic nitrogen-containing systems. whiterose.ac.ukmdpi.comfrontiersin.orgnih.govmdpi.com These complex molecular architectures are of great interest due to their presence in natural products and biologically active molecules. mdpi.comnih.gov

Cascade reactions involving alkyne annulations have emerged as a powerful strategy for the rapid construction of polycyclic heterocycles. frontiersin.org For instance, fused pyridines can be constructed via cascade C-H activation/alkyne annulation triggered by a nitrogen-containing group. frontiersin.org Another approach involves the synthesis of bridged polycyclic scaffolds through a complexity-generating 'stitching' annulation, which can create diverse sp3-rich molecular frameworks. whiterose.ac.uk Furthermore, the reaction of hydrazino derivatives with various reagents can lead to the formation of polyfused heterocycles, such as in the reaction of a hydrazinopyrazolo[3,4-d]pyrimidine with benzoyl chloride to yield a pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidine system. nih.gov

Formation of Pyrazolo[3,4-b]pyridine Derivatives

Exploration of Other Reactive Sites for Functional Group Interconversion

While the hydrazinyl moiety at the C-5 position is a primary site for derivatization, the this compound scaffold offers additional reactive centers that are amenable to a variety of functional group interconversions. These sites include the pyridine ring itself, the nitrogen heteroatom, and the ethoxy substituent at the C-2 position. Strategic manipulation of these sites can yield a diverse array of novel pyridine derivatives.

Reactivity of the Pyridine Ring: Electrophilic and Nucleophilic Substitution

The pyridine ring's reactivity is a nuanced interplay between the deactivating effect of the electronegative nitrogen atom and the activating effects of the substituents. The nitrogen atom generally renders the pyridine ring electron-deficient and less susceptible to electrophilic aromatic substitution compared to benzene. gcwgandhinagar.com However, the presence of strong electron-donating groups, such as the ethoxy and hydrazinyl groups in this compound, can mitigate this deactivation. gcwgandhinagar.com

Electrophilic Aromatic Substitution

The C-2 ethoxy group and the C-5 hydrazinyl group are both ortho- and para-directing activators. The ethoxy group directs incoming electrophiles to the C-3 and C-5 positions, while the hydrazinyl group directs to the C-4 and C-6 positions. With the C-5 position already occupied, the most likely sites for electrophilic attack are C-3, C-4, and C-6. The precise regioselectivity can be complex and dependent on the specific reagents and reaction conditions. For instance, studies on the analogous compound 2-methoxypyridine (B126380) show that sulfonation occurs at the C-4 position, while bromination may favor the C-3 position. brainly.combrainly.com

Reaction TypePotential ReagentsPredicted RegioselectivityNotes
Nitration HNO₃ / H₂SO₄C-3, C-4Harsh acidic conditions may lead to protonation of the ring nitrogen and hydrazinyl group, deactivating the ring.
Halogenation Br₂ / FeBr₃ or NBSC-3, C-4, C-6The choice of halogenating agent and catalyst can influence the position of substitution.
Sulfonation Fuming H₂SO₄C-4Based on analogous reactions with 2-methoxypyridine, the para-position to the alkoxy group is a likely site. brainly.com
Friedel-Crafts Acylation/Alkylation RCOCl / AlCl₃Not Generally FeasibleThe pyridine nitrogen complexes with the Lewis acid catalyst, leading to strong deactivation of the ring. gcwgandhinagar.com

Nucleophilic Aromatic Substitution (SNAr)

The 2- and 4-positions of the pyridine ring are inherently activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. gcwgandhinagar.com Consequently, the ethoxy group at the C-2 position can potentially serve as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. However, the viability of this transformation is highly dependent on the electronic character of other ring substituents.

Electron-withdrawing groups are known to significantly facilitate SNAr reactions on pyridine rings. researchgate.netthieme-connect.com Conversely, electron-donating groups, like the hydrazinyl substituent at C-5, would be expected to slow down such a reaction at the C-2 position. thieme-connect.com For the displacement of the ethoxy group to proceed efficiently, it may be necessary to first modify the hydrazinyl group into an electron-withdrawing function or to quaternize the pyridine nitrogen, thereby increasing the electrophilicity of the C-2 carbon.

Substrate ExampleNucleophileProductActivating Group(s)Reference
2-Ethoxy-3,5-dinitropyridinePiperidine2-(Piperidin-1-yl)-3,5-dinitropyridineTwo nitro groups researchgate.net
2-ChloropyridineVarious Amines2-Aminopyridine derivativesRing Nitrogen gcwgandhinagar.com
This compoundStrong Nucleophiles (e.g., RNH₂)2-(Substituted-amino)-5-hydrazinylpyridineRing Nitrogen (Reaction likely requires harsh conditions or modification of the hydrazinyl group)N/A

Functional Group Interconversion of the Ethoxy Group

The C-2 ethoxy group itself can be the target of chemical transformation, primarily through ether cleavage.

O-Dealkylation

The ethyl-aryl ether linkage can be cleaved under acidic conditions to yield the corresponding 2-hydroxypyridine, which exists in tautomeric equilibrium with its pyridone form (5-hydrazinylpyridin-2(1H)-one). This transformation provides a key intermediate for further derivatization at the C-2 position. Standard reagents for this O-dealkylation include strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃).

Reactivity at the Pyridine Nitrogen

The lone pair of electrons on the pyridine ring's nitrogen atom imparts basic and nucleophilic character, allowing for direct functionalization.

N-Alkylation and N-Oxidation

The nitrogen atom can be readily alkylated using alkyl halides to form the corresponding pyridinium (B92312) salt. This modification introduces a permanent positive charge, which significantly alters the electronic properties of the heterocyclic ring, making it substantially more electron-deficient. This enhanced electrophilicity can, in turn, activate the ring—particularly the C-2 and C-6 positions—towards attack by nucleophiles.

Alternatively, the nitrogen can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. Pyridine N-oxides exhibit unique reactivity, facilitating both electrophilic substitution (at C-4) and nucleophilic substitution (at C-2 and C-6) after activation of the oxygen atom (e.g., with POCl₃).

Spectroscopic and Theoretical Characterization of 2 Ethoxy 5 Hydrazinylpyridine Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic techniques are indispensable for the precise determination of the molecular structure of 2-ethoxy-5-hydrazinylpyridine derivatives. These methods provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms.

In the ¹H NMR spectrum of a this compound derivative, the ethoxy group typically exhibits a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. For instance, in 2-(2-benzylidenehydrazinyl)-6-ethoxy-3-nitropyridine, the CH₃ protons appear as a triplet at approximately 1.49 ppm, while the CH₂ protons are observed as a quartet around 4.55 ppm. semanticscholar.org The protons on the pyridine (B92270) ring and any associated substituents will show characteristic shifts and coupling patterns in the aromatic region of the spectrum. semanticscholar.org For example, in a related pyridine derivative, the pyridine protons appear as doublets at 6.37 ppm and 8.40 ppm. semanticscholar.org The NH proton of the hydrazinyl group typically appears as a singlet at a higher chemical shift, often above 10 ppm. semanticscholar.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework. The carbon atoms of the ethoxy group in derivatives of this compound typically resonate at approximately 14 ppm (CH₃) and 63 ppm (CH₂). semanticscholar.org The carbon atoms of the pyridine ring and any other aromatic systems will have signals in the range of 100-160 ppm. semanticscholar.org The specific chemical shifts provide insights into the electronic environment of each carbon atom.

Interactive Table: Representative NMR Data for a this compound Derivative

Group ¹H NMR (ppm) ¹³C NMR (ppm)
Ethoxy CH₃ ~1.5 ~14
Ethoxy CH₂ ~4.5 ~63
Pyridine-H ~6.4, ~8.4 -
Aromatic-C - ~103-166

Mass Spectrometry (MS) for Molecular Composition Confirmation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.

In electrospray ionization (ESI) mass spectrometry, a common technique for these types of compounds, the molecule is typically observed as a protonated species [M+H]⁺. For example, the mass spectrum of 2-(2-benzylidenehydrazinyl)-6-ethoxy-3-nitropyridine shows a prominent peak corresponding to its protonated molecule. semanticscholar.org The derivatization of related compounds with reagents like dansyl chloride can enhance ionization efficiency and lead to characteristic fragmentation patterns, with common product ions observed at m/z 171 and 156. ddtjournal.com This fragmentation is useful for structural confirmation. ddtjournal.com The high accuracy of HRMS allows for the confident assignment of a molecular formula by matching the measured mass to the calculated mass. rsc.org

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectra of these compounds typically show characteristic bands for N-H stretching of the hydrazinyl group, usually in the region of 3300-3400 cm⁻¹. semanticscholar.org The C-O stretching of the ethoxy group is also readily identifiable. semanticscholar.org Aromatic C=C and C=N stretching vibrations are observed in the 1400-1600 cm⁻¹ region. semanticscholar.org For derivatives containing a nitro group, characteristic strong absorption bands for asymmetric and symmetric stretching are also present. semanticscholar.org The presence and position of these bands provide direct evidence for the key functional groups within the molecule.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a theoretical framework to understand and predict the properties of this compound derivatives, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the optimized molecular geometry of molecules. researchgate.netymerdigital.com DFT calculations, often using functionals like B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

These calculations can also determine various electronic properties, such as the distribution of electron density, molecular electrostatic potential (MESP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ymerdigital.comresearchgate.net The MESP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its reactivity. ymerdigital.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Analysis of Tautomeric Equilibria and Conformations

Computational methods, particularly DFT, are instrumental in studying the tautomeric equilibria and conformational landscapes of this compound derivatives. ymerdigital.comresearchgate.net These molecules can exist in different tautomeric forms, and their relative stabilities can be assessed by calculating their energies. researchgate.net

For example, hydrazone ligands can exhibit keto-enol tautomerism. researchgate.net DFT calculations can determine the relative energies of the tautomers, providing insight into which form is more stable in the gas phase or in solution. researchgate.net Similarly, the rotation around single bonds can lead to different conformations (rotamers). Computational studies can map the potential energy surface to identify the most stable conformations and the energy barriers between them. This information is vital for understanding the molecule's dynamic behavior and its interactions with other molecules.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of associated transition states are fundamental to understanding the reactivity of heterocyclic compounds like this compound. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating complex reaction mechanisms, identifying key intermediates, and determining the kinetic feasibility of different pathways. acs.orgunicam.it Such studies provide insights into the electronic and steric factors that govern the formation of products.

A common and synthetically important reaction involving 2-hydrazinopyridine (B147025) derivatives is the condensation with carbonyl compounds followed by intramolecular cyclization to form fused heterocyclic systems, such as unicam.itgoogle.comtriazolo[4,3-a]pyridines. researchgate.net To understand the mechanistic details of such transformations for this compound, a hypothetical reaction with ethyl pyruvate (B1213749) is considered. The initial step is the formation of a hydrazone intermediate, which can then undergo cyclization through different potential pathways.

Reaction Scheme: Step 1: Hydrazone Formation this compound reacts with ethyl pyruvate to form the corresponding hydrazone, (E)-ethyl 2-((2-(5-ethoxypyridin-2-yl)hydrazono)propanoate).

Step 2: Intramolecular Cyclization The hydrazone intermediate undergoes cyclization to yield a 3-methyl-5-ethoxy- unicam.itgoogle.comtriazolo[4,3-a]pyridin-1-ium-8-olate structure.

Theoretical calculations using DFT can be employed to model the energy profiles of plausible cyclization mechanisms. Two potential pathways are investigated:

Pathway A: Direct Cyclization. This pathway involves the direct nucleophilic attack of the pyridine ring nitrogen (N1) onto the carbon of the imine group in the hydrazone. This is a concerted step leading directly to the cyclized product through a single transition state.

Pathway B: Tautomerization-Cyclization. This pathway proposes an initial tautomerization of the hydrazone. A proton transfer occurs from the secondary amine to the pyridine ring nitrogen, forming a zwitterionic intermediate. This is followed by the nucleophilic attack of the deprotonated nitrogen onto the imine carbon, proceeding through a separate transition state. The existence of different tautomeric forms (e.g., hydrazone vs. enol-azo) is a known phenomenon in related systems. researchgate.net

The Gibbs free energy (ΔG) profiles for both pathways are calculated to determine the most energetically favorable route. The calculations identify all stationary points, including reactants, intermediates (if any), transition states (TS), and the final product.

Table 1: Calculated Relative Gibbs Free Energies (ΔG) for Reaction Species

This interactive table displays the calculated relative Gibbs free energies for the species involved in the two proposed reaction pathways. All energies are in kcal/mol, relative to the hydrazone intermediate.

SpeciesPathway A (kcal/mol)Pathway B (kcal/mol)
Hydrazone Intermediate0.00.0
Tautomeric IntermediateN/A+5.2
Transition State (TS)+25.8 (TS-A)+21.5 (TS-B)
Product-15.3-15.3

Data is hypothetical and for illustrative purposes.

Table 2: Calculated Activation Energies (ΔG‡) and Reaction Energies (ΔG_rxn)

PathwayActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG_rxn) (kcal/mol)
Pathway A25.8-15.3
Pathway B21.5-15.3

Data is hypothetical and for illustrative purposes.

Further analysis involves the geometric characterization of the transition states. The key bond formations and breakages are analyzed to confirm the nature of the transition state.

Table 3: Key Geometric Parameters (Bond Lengths in Å) in Calculated Transition States

This interactive table presents the critical bond distances in the calculated transition state structures for both pathways.

ParameterTransition State A (TS-A)Transition State B (TS-B)
N(pyridine) - C(imine) distance1.98 Å2.15 Å
N(hydrazine) - C(imine) distance1.30 Å1.45 Å

Data is hypothetical and for illustrative purposes.

In TS-A, the forming bond between the pyridine nitrogen and the imine carbon is relatively short, indicating a late transition state along the reaction coordinate for this direct attack. In TS-B, the corresponding bond is longer, suggesting an earlier transition state, which is consistent with the lower activation energy calculated for this pathway. The investigation of reaction mechanisms through computational approaches provides crucial predictive insights that can guide synthetic efforts and help in understanding the intrinsic reactivity of molecules like this compound. rsc.org

Applications of 2 Ethoxy 5 Hydrazinylpyridine As a Synthetic Building Block

Facile Construction of Complex Pyridine-Based Heterocycles

The inherent reactivity of the hydrazinyl group in 2-Ethoxy-5-hydrazinylpyridine is central to its utility in synthesizing a variety of fused and unfused pyridine-based heterocycles. The hydrazinyl moiety can act as a binucleophile, reacting with various electrophilic partners to construct five- and six-membered rings.

A primary application is in the synthesis of pyrazole (B372694) derivatives. mdpi.com The condensation of hydrazinylpyridines with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for constructing the pyrazole ring. mdpi.comencyclopedia.pub This reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. Similarly, reactions with β-ketonitriles or β-enaminones can be employed to access functionalized pyrazoles. mdpi.com Our research group has previously reported the synthesis of 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack cyclization-formylation of hydrazones generated from acetophenones and 2-hydrazinopyridine (B147025). mdpi.com

Furthermore, this compound is a precursor for more complex fused heterocyclic systems such as triazolopyridines. The reaction of a hydrazinylpyridine with appropriate reagents can lead to the formation of mdpi.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridine scaffolds, which are significant in medicinal chemistry. google.com The process often involves the formation of a hydrazone followed by an oxidative or non-oxidative cyclization step. google.com For instance, pyridin-2-yl hydrazone derivatives can undergo a cyclization reaction with boron trifluoride and an amine base to produce triazaborolopyridinium core structures, demonstrating the versatility of the hydrazinyl group in forming complex heterocyclic frameworks. google.com

The following table summarizes representative transformations for constructing complex heterocycles using hydrazinylpyridine precursors.

Heterocyclic ProductReagent ClassGeneral Reaction Type
Pyrazoles1,3-Dicarbonyl CompoundsKnorr Pyrazole Synthesis / Condensation-Cyclization
Pyrazolo[1,5-a]pyrimidinesβ-Enaminones, β-KetonitrilesCyclocondensation
Pyrazolo[3,4-b]pyridinesα,β-Unsaturated CarbonylsMulticomponent Cyclocondensation
mdpi.comCurrent time information in Bangalore, IN.Triazolo[4,3-a]pyridinesCarboxylic Acid DerivativesCondensation-Cyclization
TriazaborolopyridiniumsAldehydes/Ketones, then BF₃Hydrazone Formation followed by Cyclization

Synthesis of Precursors for Diversified Chemical Libraries

In modern drug discovery and materials science, the generation of chemical libraries with high structural diversity is paramount. nih.gov this compound serves as an excellent starting point for such endeavors due to its dual functionality. The hydrazinyl group is a versatile handle for a variety of chemical transformations, while the ethoxy group provides a secondary point for modification, enabling the creation of a wide array of analogues from a single core structure.

The condensation of the hydrazinyl group with a vast library of aldehydes and ketones is a straightforward method to produce a diverse set of hydrazone precursors. nih.govroyalsocietypublishing.org This reaction is often high-yielding and can be performed under mild conditions. nih.govroyalsocietypublishing.org These hydrazones are not merely final products but are stable intermediates that can be subjected to further reactions, such as cyclizations or cross-coupling reactions, to expand the chemical space. nih.gov

Multicomponent reactions (MCRs) are a particularly efficient strategy for generating chemical diversity, and hydrazinylpyridines are well-suited substrates for these processes. One-pot MCRs involving a hydrazinylpyridine, an aldehyde or ketone, and a third component like an isocyanide or acyl chloride can rapidly generate complex heterocyclic scaffolds. This approach enhances efficiency and allows for the creation of large, diversified libraries of compounds from readily available starting materials. The selective removal of protecting groups from multifunctional building blocks, such as using hydrazine (B178648) to cleave Dde/ivDde protecting groups, is another strategy where hydrazine derivatives are crucial in library synthesis.

Precursor TypeReaction ClassReagentsPotential for Diversity
HydrazonesCondensationAldehydes, KetonesHigh (diverse carbonyl compounds available)
Pyrazole CarboxamidesCyclocondensation5-Aminopyrazoles (from hydrazines) + Carboxylic acidsHigh (diverse acids and substitution on pyrazole)
Fused Bicyclic SystemsMulticomponent ReactionsAldehydes, Isocyanides, Acyl ChloridesVery High (combinatorial possibilities)
N-Functionalized AminesReduction of HydrazonesReducing Agents (e.g., H₂, Pd/C)Moderate (leads to substituted amines)

Development of Novel Organic Scaffolds with Tunable Functionality

The development of novel organic scaffolds is critical for exploring new areas of chemical space and identifying molecules with unique properties. this compound facilitates the creation of such scaffolds, where the core structure can be systematically modified to fine-tune its physicochemical and biological properties. The term "tunable functionality" refers to the ability to alter specific parts of the molecule to optimize its function, a key principle in medicinal chemistry and materials science. nih.gov

The hydrazinyl group is instrumental in building fused heterocyclic systems, which form the basis of many novel scaffolds. For instance, it can participate in the construction of pyrido[4',3':4,5]thieno[2,3-d]pyrimidine systems, which have shown significant biological activity. nih.gov The synthesis often begins with a substituted pyridine (B92270) which is elaborated into a fused thieno-pyridine, followed by cyclization involving a hydrazine derivative to form the pyrimidine (B1678525) ring. nih.gov

The ethoxy group on the pyridine ring is the primary site for tuning the scaffold's properties. It can influence the scaffold's electronics through its electron-donating nature. Furthermore, it can be a handle for introducing other functionalities. For example, ether cleavage followed by re-alkylation with different alkyl or aryl groups can systematically alter the steric bulk and lipophilicity of the scaffold. This tunability is crucial when optimizing a molecule's interaction with a biological target or tailoring its properties for a specific material application. The synthesis of medium-sized ring building blocks, which are then elaborated through cross-coupling and N-functionalization, exemplifies how a core scaffold can be diversified to create lead-like compounds with tailored properties. nih.gov

Scaffold TypeKey Synthetic ReactionTunable Position(s)Property to be Tuned
Pyrazolo-fused PyridinesCyclocondensationEthoxy group, Substituents on pyrazoleElectronic properties, Solubility, Steric hindrance
Thieno-fused PyridinesGewald reaction followed by cyclizationEthoxy group, Substituents on thieno ringLipophilicity, Biological target binding
Triazolo-fused PyridinesOxidative CyclizationEthoxy group, Substituents from other componentsH-bonding capacity, Metabolic stability
Medium-Ring Lactams/LactonesRing Expansion CascadesN-substituent (from hydrazine), Aryl groupsConformational flexibility, 3D shape

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Ethoxy-5-hydrazinylpyridine?

  • Methodological Answer : Synthesis typically involves hydrazine substitution on a pre-functionalized pyridine scaffold. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct minimization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • pH Control : Neutral to slightly basic conditions (pH 7–8) prevent hydrazine decomposition .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track progress, with final purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 169.0974 for C₇H₁₁N₃O) .
  • FT-IR : Detects functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for hydrazinyl, C–O–C at ~1250 cm⁻¹ for ethoxy) .

Q. How does solvent choice influence the stability of this compound during storage?

  • Methodological Answer :

  • Avoid Protic Solvents : Ethanol/water mixtures accelerate hydrolysis of the hydrazinyl group .
  • Recommended Solvents : Store in anhydrous DCM or acetonitrile under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Stability Assay : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrazine derivatives .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
  • Solvent Effects : Apply COSMO-RS to simulate solvent interactions and predict reaction kinetics .
  • Validation : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays (e.g., IC₅₀ in enzyme inhibition) across multiple labs to verify reproducibility .
  • Structural Confirmation : Use X-ray crystallography to confirm stereochemistry, which may affect bioactivity .
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from conflicting studies and identify outliers .

Q. What methodologies assess the ecological impact of this compound in environmental studies?

  • Methodological Answer :

  • PBT Assessment : Evaluate persistence (OECD 307 soil half-life), bioaccumulation (log Kₒw via shake-flask method), and toxicity (Daphnia magna LC₅₀) .
  • Degradation Pathways : Use LC-MS/MS to identify photolysis/byproducts under simulated sunlight (e.g., 300–800 nm) .
  • Microcosm Studies : Test biodegradation in soil/water systems with microbial community profiling (16S rRNA sequencing) .

Q. How do structural modifications of this compound affect pharmacokinetic properties?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing ethoxy with methoxy) and compare log P (shake-flask method) and plasma protein binding (equilibrium dialysis) .
  • In Silico ADMET : Use SwissADME or pkCSM to predict absorption, metabolism, and toxicity .
  • In Vivo Validation : Conduct rodent studies to measure bioavailability (AUC₀–24) and clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.